Clozapine N-oxide dihydrochloride is a synthetic chemical compound primarily utilized in neuroscience research as a tool for chemogenetics [, , , , , , ]. It serves as a ligand for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), engineered G-protein-coupled receptors that are insensitive to endogenous ligands but can be activated by clozapine N-oxide dihydrochloride [, , , , , , ]. This allows researchers to selectively modulate the activity of specific neuronal populations in vivo, enabling the investigation of neural circuits and their roles in behavior and physiology [, , , , , , ].
Clozapine N-oxide dihydrochloride exhibits a key chemical reaction: it can be reduced back to clozapine both in vitro and in vivo [, , , , , , ]. This reaction is particularly relevant to its use in chemogenetics, as discussed in the mechanism of action section [, , , , , , ]. Additionally, clozapine N-oxide dihydrochloride can decompose into clozapine during gas chromatography-mass spectrometry analysis, highlighting the importance of analytical method selection [].
Clozapine N-oxide dihydrochloride itself has low affinity for DREADDs and limited brain penetration [, ]. Its action as a DREADD ligand is primarily attributed to its in vivo conversion to clozapine, which readily crosses the blood-brain barrier and exhibits high affinity for DREADDs [, ]. Therefore, observed effects following clozapine N-oxide dihydrochloride administration are likely mediated by clozapine acting on DREADDs in the central nervous system [, ].
Investigating Neural Circuits: It allows researchers to study the role of specific neuronal populations in various behaviors and physiological processes [, , , , , , ]. For instance, it has been used to study the involvement of the cerebellum in alcohol consumption [], the role of parvalbumin-positive interneurons in fear extinction [], and the function of the hippocampus-medial prefrontal cortex pathway in cognitive function following brain injury [].
Modulating Pain Perception: Clozapine N-oxide dihydrochloride has been employed to activate or inhibit specific neuronal populations involved in pain processing, providing insights into the mechanisms of chronic pain [, , ]. For example, it has been used to demonstrate the role of caveolin-1 in glutamate release within the anterior cingulate cortex in a mouse model of neuropathic pain [].
Developing Novel Therapeutic Approaches: The ability to precisely control neuronal activity with clozapine N-oxide dihydrochloride opens avenues for developing targeted therapies for neurological and psychiatric disorders [, ]. For example, understanding the role of specific neuronal populations in fear extinction could lead to improved treatments for anxiety disorders [].
Optimizing DREADD Ligands: Developing new DREADD ligands with improved pharmacokinetic properties and reduced off-target effects is crucial [, ]. This includes exploring alternatives to clozapine N-oxide dihydrochloride with less conversion to clozapine and enhanced brain penetration [, ].
Refining Chemogenetic Techniques: Combining DREADD technology with other advanced techniques, such as optogenetics and in vivo imaging, could provide a more comprehensive understanding of brain function and facilitate the development of novel therapeutic interventions [].
Translating Findings to Clinical Applications: The ultimate goal is to translate the knowledge gained from chemogenetic studies in animal models into effective treatments for human neurological and psychiatric disorders [, ]. This requires overcoming challenges associated with drug delivery, safety, and efficacy in clinical settings.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4